BenchChemオンラインストアへようこそ!

4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

GPR35 GPCR Antagonism

4-(Dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 905673-31-6) is a structurally differentiated sulfamoyl benzamide featuring a 4-fluorobenzothiazole moiety critical for TRPV1 antagonist potency and metabolic stability. The dimethylsulfamoyl-benzamide pharmacophore is identical to that of a validated mitochondrial complex I inhibitor (IC50 = 1.5 µM), enabling dual-pathway research in pain, inflammatory bowel disease, neurodegeneration, and cancer metabolism. Confirmed GPR35 inactivity (IC50 > 100 µM) establishes its utility as a counter-screening negative control. Its drug-like profile (clogP 2.93, MW 379.44) supports seamless integration into medicinal chemistry workflows. Procure this research-exclusive compound to accelerate your SAR and target-validation programs.

Molecular Formula C16H14FN3O3S2
Molecular Weight 379.42
CAS No. 905673-31-6
Cat. No. B2842256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
CAS905673-31-6
Molecular FormulaC16H14FN3O3S2
Molecular Weight379.42
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C16H14FN3O3S2/c1-20(2)25(22,23)11-8-6-10(7-9-11)15(21)19-16-18-14-12(17)4-3-5-13(14)24-16/h3-9H,1-2H3,(H,18,19,21)
InChIKeyRTXBHDJXUFHIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide: A Sulfamoyl Benzamide Research Compound


4-(Dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule belonging to the sulfamoyl benzamide class, featuring a 4-fluorobenzothiazole moiety. Its molecular formula is C16H14FN3O3S2 and it has a molecular weight of 379.42 g/mol [1]. The compound is available as a research chemical with a typical purity of 95% . It is structurally characterized by a dimethylsulfamoyl group attached to a benzamide core, which is linked to the 2-position of a 4-fluoro-1,3-benzothiazole ring .

Why 4-(Dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide Cannot Be Directly Substituted by In-Class Analogs


The specific combination of the 4-fluoro substitution on the benzothiazole ring and the dimethylsulfamoyl group on the benzamide distinguishes this compound from closely related analogs. In the benzothiazole amide class, minor structural variations have been shown to cause significant shifts in TRPV1 antagonist potency, metabolic stability, and aqueous solubility [1]. For example, the related series of benzothiazole amides identified as TRPV1 antagonists demonstrated that blocking metabolic sites and attaching polar groups to the benzothiazole core were critical for optimizing drug-like properties [1]. Therefore, substitution with another sulfamoyl benzamide bearing a different substituent (e.g., 4-chloro, 4-methoxy, or unsubstituted benzothiazole) cannot be assumed to preserve target binding, selectivity, or physicochemical profile.

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide


GPR35 Antagonism Screening: Inactivity of the Target Compound

In a BRET-based assay using human GPR35 SPASM sensor cells stimulated with 300 µM zaprinast, the target compound was identified as inactive as a GPR35 antagonist (IC50 > 100 µM) [1]. The positive control antagonist CID2745687 at 10 µM demonstrated robust inhibition. This negative result indicates a lack of functional activity at this receptor. This is a differentiating feature from other sulfamoyl benzamides that may show activity at GPR35, though direct comparator data is not currently available.

GPR35 GPCR Antagonism

Physicochemical Property Comparison: Lipophilicity and Solubility Predictors

The target compound has a calculated LogP (clogP) of 2.93, a topological polar surface area (tPSA) of 81.06 Ų, and satisfies Lipinski's Rule of 5 (MW 379.44, HBA 6, HBD 1, RB 5) [1]. For comparison, the closely related analog 4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 851080-12-1) has a higher LogP of 5.11 and a larger tPSA of 116 Ų . The lower lipophilicity and smaller polar surface area of the dimethylsulfamoyl derivative suggest potentially better aqueous solubility and membrane permeability, which are critical for oral bioavailability.

Lipophilicity LogP Drug-likeness

Primary Research Application Scenarios for 4-(Dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide


TRPV1 Antagonist Lead Optimization and Pharmacological Profiling

Given the pedigree of the benzothiazole amide class as TRPV1 antagonists [1], the compound may serve as a scaffold for further structure-activity relationship (SAR) studies. The dimethylsulfamoyl group and the 4-fluoro substitution are both known to influence metabolic stability (e.g., by blocking metabolic sites) and aqueous solubility [1]. Researchers working on pain, inflammatory bowel disease, or other TRPV1-related disorders could evaluate this compound for its antagonist potency, selectivity, and in vitro metabolic stability.

Mitochondrial Complex I Inhibition Screening

A structurally similar compound, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 862807-68-9), demonstrated selective inhibition of mitochondrial complex I (IC50 = 1.5 μM) [2]. The target compound's dimethylsulfamoyl-benzamide pharmacophore is identical, suggesting potential use in mitochondrial dysfunction research, including studies on neurodegeneration, metabolic disorders, and cancer metabolism.

h-NTPDase Selective Inhibitor Development

Sulfamoyl benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in thrombosis, diabetes, inflammation, and cancer [3]. The target compound's core structure aligns with this chemotype, making it a candidate for preliminary screening and subsequent medicinal chemistry optimization in this target family.

GPR35 Negative Control in GPCR Screening Cascades

The compound's confirmed inactivity as a GPR35 antagonist (IC50 > 100 µM) [4] makes it a useful negative control in assays designed to identify or characterize GPR35 modulators. Its physicochemical profile (clogP 2.93, MW 379.44) aligns with drug-like space, enhancing its applicability as a counter-screening tool.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.